molecular formula C15H10BrClN2O B12427268 Cox-1/2-IN-1

Cox-1/2-IN-1

Cat. No.: B12427268
M. Wt: 349.61 g/mol
InChI Key: RHVOYKDHVFHENK-UHFFFAOYSA-N
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Description

Cox-1/2-IN-1 is a compound known for its potent inhibitory effects on cyclooxygenase enzymes, specifically cyclooxygenase-1 and cyclooxygenase-2. These enzymes play a crucial role in the biosynthesis of prostanoids, including prostaglandins, which are involved in inflammation and pain processes. The inhibition of these enzymes is a key therapeutic approach for managing inflammatory conditions and pain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cox-1/2-IN-1 typically involves the preparation of quinazoline derivatives. One common method includes the reaction of 2-aryl-4-methylquinazoline 3-oxide with various halogenated compounds. For instance, the 6-bromo and 6-iodo substituted derivatives have shown significant inhibitory effects against cyclooxygenase-1 and cyclooxygenase-2 .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and stringent quality control measures to maintain consistency and efficacy of the final product.

Chemical Reactions Analysis

Types of Reactions

Cox-1/2-IN-1 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various quinazoline derivatives.

    Reduction: Reduction reactions can modify the functional groups on the quinazoline ring.

    Substitution: Halogenated derivatives can be synthesized through substitution reactions involving halogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation reactions often involve reagents like bromine or iodine under controlled conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which exhibit different levels of inhibitory activity against cyclooxygenase enzymes.

Scientific Research Applications

Cox-1/2-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying enzyme inhibition and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes involving cyclooxygenase enzymes.

    Medicine: Explored as a potential therapeutic agent for managing inflammatory conditions, pain, and cancer.

    Industry: Utilized in the development of new anti-inflammatory drugs and pain relievers.

Mechanism of Action

Cox-1/2-IN-1 exerts its effects by selectively inhibiting the cyclooxygenase enzymes, preventing the conversion of arachidonic acid to prostaglandins. This inhibition reduces the production of inflammatory mediators, thereby alleviating inflammation and pain. The compound targets the active sites of cyclooxygenase-1 and cyclooxygenase-2, blocking their catalytic activity .

Comparison with Similar Compounds

Similar Compounds

    Celecoxib: A selective cyclooxygenase-2 inhibitor with similar anti-inflammatory properties.

    Meloxicam: Another selective cyclooxygenase-2 inhibitor used for managing pain and inflammation.

    Ibuprofen: A non-selective cyclooxygenase inhibitor commonly used as an over-the-counter pain reliever.

Uniqueness

Cox-1/2-IN-1 is unique in its ability to inhibit both cyclooxygenase-1 and cyclooxygenase-2 with significant potency. This dual inhibition provides a broader therapeutic effect compared to compounds that selectively inhibit only one of the enzymes .

Properties

Molecular Formula

C15H10BrClN2O

Molecular Weight

349.61 g/mol

IUPAC Name

6-bromo-2-(4-chlorophenyl)-4-methyl-3-oxidoquinazolin-3-ium

InChI

InChI=1S/C15H10BrClN2O/c1-9-13-8-11(16)4-7-14(13)18-15(19(9)20)10-2-5-12(17)6-3-10/h2-8H,1H3

InChI Key

RHVOYKDHVFHENK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=CC2=NC(=[N+]1[O-])C3=CC=C(C=C3)Cl)Br

Origin of Product

United States

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